molecular formula C5H3N3S2 B6251147 2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione CAS No. 87444-22-2

2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

Cat. No.: B6251147
CAS No.: 87444-22-2
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Nucleophiles such as amines or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of 2H,3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

CAS No.

87444-22-2

Molecular Formula

C5H3N3S2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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